4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide
Overview
Description
4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmacology, chemistry, and industry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide typically involves the condensation reaction of 4-ethylbenzoyl chloride with 3-(1H-imidazol-1-yl)propylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide and imidazole rings.
Reduction: Reduced forms of the benzamide and imidazole rings.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can bind to metal ions and enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the reduction of inflammation or the inhibition of microbial growth. The compound may also interact with cellular receptors and signaling pathways, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide can be compared with other imidazole derivatives, such as:
4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine: Similar structure but with a benzothiazole ring instead of a benzamide ring.
N-[3-(triethoxysilyl)propyl]-4,5-dihydroimidazole: Contains a triethoxysilyl group and a dihydroimidazole ring.
1-(4-ethylphenyl)-3-(1H-imidazol-1-yl)propan-1-one: Similar structure but with a ketone group instead of a benzamide group.
These compounds share similar chemical properties and biological activities but differ in their specific structures and functional groups, which can lead to variations in their reactivity and applications.
Properties
IUPAC Name |
4-ethyl-N-(3-imidazol-1-ylpropyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-2-13-4-6-14(7-5-13)15(19)17-8-3-10-18-11-9-16-12-18/h4-7,9,11-12H,2-3,8,10H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKFYPDPDCUXNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCCCN2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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